(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethyl group, and a thiazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method is the Staudinger reaction, which involves the [2+2] ketene-imine cycloaddition . This reaction is performed under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can help in achieving high yields and purity. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reduction: Sodium borohydride is a powerful reducing agent that can be used under mild conditions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of dearylated products, while reduction can yield amine derivatives .
Scientific Research Applications
(2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
The presence of the ethoxyphenyl group in (2E)-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These properties can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-ethyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-3-24-19(25)14-18(28-21(24)23-15-8-6-5-7-9-15)20(26)22-16-10-12-17(13-11-16)27-4-2/h5-13,18H,3-4,14H2,1-2H3,(H,22,26) |
InChI Key |
NGHLDXKRPJOVJD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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